4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(2-oxopyrrolidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The aldehyde group, for example, can form covalent bonds with nucleophilic sites on proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde.
2-(2-Oxopyrrolidin-1-yl)ethanol: Another precursor used in the synthesis.
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to its specific structure, which combines an aldehyde group with a pyrrolidinone moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Properties
IUPAC Name |
4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-10-11-3-5-12(6-4-11)17-9-8-14-7-1-2-13(14)16/h3-6,10H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOKEEBMLQVNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641244 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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